molecular formula C11H21NO4 B12858789 5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Cat. No.: B12858789
M. Wt: 231.29 g/mol
InChI Key: PNWDZKPJZTYKJT-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of 4-methylpentanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions and can improve the efficiency and yield of the synthesis . The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also enhance the reaction by providing a more controlled environment .

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interactions . The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Boc group ensures that the amino group is protected during various chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-8(5-6-9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)

InChI Key

PNWDZKPJZTYKJT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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